Product packaging for 2,4-Dimethyl-5-sulfamoylbenzoic acid(Cat. No.:CAS No. 926207-60-5)

2,4-Dimethyl-5-sulfamoylbenzoic acid

Cat. No.: B2599189
CAS No.: 926207-60-5
M. Wt: 229.25
InChI Key: NKIVRTVICDLGDU-UHFFFAOYSA-N
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Description

2,4-Dimethyl-5-sulfamoylbenzoic acid ( 926207-60-5) is an organic compound with the molecular formula C9H11NO4S and a molecular weight of 229.25 g/mol . This benzoic acid derivative is characterized by a sulfamoyl group and two methyl groups on its aromatic ring, a structure that serves as a key intermediate and scaffold in medicinal chemistry . Researchers value this family of compounds for developing novel bioactive molecules, particularly in cardiovascular and metabolic disease research . Studies on closely related sulfamoylbenzoic acid derivatives have demonstrated significant physiological activities, such as potent antihypertensive effects without the accompanying diuretic action often associated with similar compounds, making them a valuable template for designing new therapeutic agents . The structural features of this compound allow for further synthetic modification, enabling researchers to explore structure-activity relationships and develop new chemical entities for pharmacological screening . This product is intended for research and development purposes only in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals. Identifiers and Properties • CAS Number : 926207-60-5 • Molecular Formula : C9H11NO4S • Molecular Weight : 229.25 g/mol • SMILES : CC1=CC(=C(C=C1C(=O)O)S(=O)(=O)N)C

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO4S B2599189 2,4-Dimethyl-5-sulfamoylbenzoic acid CAS No. 926207-60-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethyl-5-sulfamoylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-5-3-6(2)8(15(10,13)14)4-7(5)9(11)12/h3-4H,1-2H3,(H,11,12)(H2,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIVRTVICDLGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)S(=O)(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,4 Dimethyl 5 Sulfamoylbenzoic Acid

Strategic Approaches to Core Skeleton Formation

The foundational step in the synthesis of 2,4-Dimethyl-5-sulfamoylbenzoic acid is the preparation and functionalization of the 2,4-dimethylbenzoic acid core. This involves the synthesis of the precursor and the subsequent regioselective introduction of the key sulfonyl chloride group.

Precursor Synthesis and Optimization

The primary precursor for the synthesis is 2,4-dimethylbenzoic acid. This starting material can be synthesized through various established organic chemistry methods. One common approach is the oxidation of 2,4-dimethylacetophenone or a related substituted xylene. The choice of oxidizing agent and reaction conditions is critical to optimize the yield and purity of the 2,4-dimethylbenzoic acid, thereby ensuring a high-quality starting material for the subsequent steps.

Regioselective Introduction of Sulfonyl Chloride Moieties

With the 2,4-dimethylbenzoic acid precursor in hand, the next critical step is the regioselective introduction of a sulfonyl chloride group at the 5-position of the aromatic ring. This is typically achieved through a chlorosulfonation reaction. The directing effects of the methyl and carboxylic acid groups on the aromatic ring favor the substitution at the 5-position.

The reaction is generally carried out using an excess of chlorosulfonic acid, which acts as both the solvent and the sulfonating agent. The reaction temperature and time are crucial parameters that must be carefully controlled to prevent the formation of unwanted side products and to maximize the yield of the desired 5-(chlorosulfonyl)-2,4-dimethylbenzoic acid intermediate. While specific optimized conditions for this exact transformation are not widely reported, analogous reactions with similar substrates, such as 2,4-dichlorobenzoic acid, are often performed at elevated temperatures, for instance, between 130-150°C for several hours. patsnap.com

Sulfamoylation Reactions and Mechanism Elucidation

The final stage in the synthesis of this compound involves the conversion of the sulfonyl chloride intermediate into the corresponding sulfonamide. This is typically achieved through a sulfamoylation reaction.

Direct Ammoniation and Amine Coupling Reactions

The most direct method for the synthesis of the primary sulfonamide is the reaction of 5-(chlorosulfonyl)-2,4-dimethylbenzoic acid with ammonia (B1221849). This process, known as ammonolysis, involves the nucleophilic attack of ammonia on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of the sulfonamide bond. The reaction is typically carried out in an aqueous or alcoholic solution of ammonia.

Alternatively, for the synthesis of N-substituted sulfonamides, a primary or secondary amine can be used in place of ammonia. This amine coupling reaction follows a similar nucleophilic substitution mechanism.

Influence of Reaction Conditions on Yield and Selectivity

The yield and selectivity of the sulfamoylation reaction are highly dependent on the reaction conditions. Key factors include the temperature, the concentration of the amine, and the choice of solvent. For the ammonolysis of the analogous 2,4-dichloro-5-chlorosulfonylbenzoic acid, the reaction is often carried out at low temperatures (around 0°C) to control the exothermicity of the reaction and to minimize side reactions. patsnap.com The use of a suitable solvent is also important to ensure the solubility of the reactants and to facilitate the reaction. After the ammoniation, the reaction mixture is typically acidified to precipitate the final product, this compound. Subsequent purification steps, such as recrystallization, may be necessary to obtain a product of high purity.

Advanced Synthetic Protocols and Catalysis

While the traditional synthetic route described above is effective, research into more advanced and efficient methods is ongoing. This includes the development of catalytic systems for both the chlorosulfonation and sulfamoylation steps. For instance, the use of catalysts in the chlorosulfonation of aromatic compounds can lead to milder reaction conditions and improved regioselectivity.

In the realm of sulfamoylation, catalytic methods for the formation of sulfonamides from sulfonyl chlorides and amines are being explored to improve the efficiency and environmental footprint of the synthesis. However, specific applications of these advanced protocols to the synthesis of this compound are not yet widely documented in the scientific literature.

Data Table

StepReactantsReagents/SolventsKey ConditionsProduct
1. Chlorosulfonation 2,4-Dimethylbenzoic acidChlorosulfonic acidElevated temperature5-(Chlorosulfonyl)-2,4-dimethylbenzoic acid
2. Ammonolysis 5-(Chlorosulfonyl)-2,4-dimethylbenzoic acidAmmonia (aqueous or alcoholic solution)Low temperature, followed by acidificationThis compound

Microwave-Assisted Synthesis

The application of microwave-assisted organic synthesis (MAOS) represents a significant advancement over conventional heating methods. While specific literature detailing a microwave-assisted protocol for this compound is not extensively published, the principles of MAOS can be applied to its likely synthetic pathway—primarily the chlorosulfonylation of 2,4-dimethylbenzoic acid and the subsequent amination.

Microwave irradiation facilitates rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times and improve yields. nih.gov In many organic transformations, reactions that take hours under conventional reflux can be completed in minutes using microwave energy. nih.gov This acceleration is due to the direct interaction of microwaves with polar molecules in the reaction medium, leading to efficient energy transfer. rsc.org

For the synthesis of this compound, microwave assistance could be particularly beneficial in two key steps:

Chlorosulfonylation: The reaction of 2,4-dimethylbenzoic acid with chlorosulfonic acid is typically conducted at elevated temperatures. Microwave heating could potentially lower the required reaction time and temperature, minimizing the formation of impurities and thermal degradation products.

Amination: The conversion of the intermediate sulfonyl chloride to the sulfonamide with ammonia can also be accelerated. MAOS can enhance the rate of this nucleophilic substitution, leading to a more efficient and faster conversion to the final product.

The table below provides a comparative overview of the potential advantages of microwave-assisted synthesis over conventional methods for this type of transformation.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

Parameter Conventional Heating Microwave-Assisted Synthesis (Hypothetical)
Reaction Time Several hours Minutes to < 1 hour
Energy Consumption High (prolonged heating) Lower (focused, rapid heating)
Temperature Control Potential for localized overheating Precise and uniform temperature control
Product Yield Moderate to good Potentially higher due to reduced side reactions

| Byproduct Formation | Higher risk due to prolonged thermal stress | Minimized due to shorter reaction duration |

Green Chemistry Principles in Synthesis of this compound

The integration of green chemistry principles into pharmaceutical synthesis is crucial for minimizing environmental impact and enhancing safety. nih.gov The synthesis of this compound can be significantly improved by applying these principles to its established chemical route. kean.edu Key areas for improvement include the choice of solvents, reduction of waste, and use of less hazardous reagents. mdpi.comjddhs.com

The twelve principles of green chemistry provide a framework for creating more sustainable chemical processes. The most relevant principles for the synthesis of this compound include:

Waste Prevention: Optimizing reaction conditions to achieve the highest possible yield and minimize the formation of byproducts.

Atom Economy: Designing the synthesis to maximize the incorporation of all materials used in the process into the final product. The chlorosulfonylation step, for instance, generates hydrogen chloride as a byproduct, lowering the atom economy.

Less Hazardous Chemical Syntheses: Exploring alternative sulfonating agents that are less corrosive and hazardous than chlorosulfonic acid.

Safer Solvents and Auxiliaries: Replacing volatile and toxic organic solvents with greener alternatives such as water, ethanol, or supercritical fluids, or designing solvent-free reaction conditions.

Energy Efficiency: Utilizing methods like microwave-assisted synthesis or catalysis to conduct reactions at ambient temperature and pressure, thereby reducing energy consumption.

The following table outlines potential green chemistry improvements for the synthesis of this compound.

Table 2: Application of Green Chemistry Principles

Green Chemistry Principle Conventional Method Issue Potential Green Improvement
Less Hazardous Reagents Use of highly corrosive chlorosulfonic acid. Investigation of solid-supported sulfonating agents or enzymatic sulfonation.
Safer Solvents Potential use of hazardous solvents like DMF or chlorinated solvents. Use of greener solvents like water, ethanol, or ionic liquids where applicable.
Energy Efficiency Prolonged heating required for reactions. Implementation of microwave-assisted synthesis or flow chemistry to reduce energy use.

| Waste Prevention | Formation of stoichiometric inorganic byproducts (e.g., HCl). | Optimizing stoichiometry and reaction conditions to maximize yield and reduce excess reagent use. |

Structural Elucidation and Advanced Spectroscopic Characterization of 2,4 Dimethyl 5 Sulfamoylbenzoic Acid

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

No specific experimental UV-Vis spectroscopic data for 2,4-dimethyl-5-sulfamoylbenzoic acid, including details on its electronic transitions and conjugation, has been found in publicly accessible scientific literature.

For structurally related compounds, such as other substituted benzoic acids, UV-Vis spectroscopy is a valuable tool. The benzene (B151609) ring, along with the carboxyl and sulfamoyl groups, constitutes a chromophore that absorbs ultraviolet light. The electronic transitions are typically of the π → π* type. The position of the absorption maxima (λmax) and the molar absorptivity (ε) would be influenced by the solvent polarity. However, without experimental data, a precise analysis for this compound cannot be provided.

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While experimental high-resolution mass spectrometry data is not available, the exact mass can be calculated based on its molecular formula, C9H11NO4S. The monoisotopic mass is predicted to be 229.04088 Da. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound

Adduct IonPredicted m/z
[M+H]+230.04816
[M+Na]+252.03010
[M-H]-228.03360
[M+NH4]+247.07470
[M+K]+268.00404
[M+H-H2O]+212.03814
[M+HCOO]-274.03908
[M+CH3COO]-288.05473
[M+Na-2H]-250.01555
[M]+229.04033
[M]-229.04143
Data sourced from predicted values. uni.lu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

There is no available experimental tandem mass spectrometry (MS/MS) data detailing the fragmentation pathways of this compound. A theoretical analysis would suggest that fragmentation could occur at the carboxylic acid group (loss of H2O or CO2), the sulfamoyl group (loss of SO2 or SO2NH2), and cleavage of the methyl groups.

X-ray Diffraction Analysis

Single Crystal X-ray Diffraction for Three-Dimensional Molecular Geometry

No published single-crystal X-ray diffraction studies for this compound were found. Therefore, detailed information on its three-dimensional molecular geometry, such as bond lengths, bond angles, and crystal packing, is not available.

Powder X-ray Diffraction for Crystalline Phase Analysis and Polymorphism

There is no available powder X-ray diffraction (PXRD) data for this compound. PXRD is instrumental in analyzing the crystalline phases of a compound and identifying any polymorphic forms. Without this data, the solid-state structure and potential for polymorphism of this compound remain uncharacterized.

Chemical Reactivity and Derivatization Strategies of 2,4 Dimethyl 5 Sulfamoylbenzoic Acid

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid group is a versatile functional handle for derivatization through several classical organic reactions.

2,4-Dimethyl-5-sulfamoylbenzoic acid can be converted to its corresponding esters through reaction with various alcohols under acidic conditions, a process known as Fischer esterification. This equilibrium-driven reaction is typically facilitated by a strong acid catalyst, such as sulfuric acid or tosic acid, and often requires the removal of water to drive the reaction to completion. The use of a large excess of the alcohol can also shift the equilibrium towards the ester product.

Alternatively, esterification can be achieved under milder conditions using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). This method is particularly useful for reactions with sterically hindered alcohols.

The reverse reaction, ester hydrolysis, can be accomplished by treating the ester derivative with water in the presence of either an acid or a base to regenerate the carboxylic acid.

Table 1: Examples of Esterification Reactions of this compound This table is illustrative and based on general esterification principles, as specific examples for this exact compound are not readily available in the provided search results.

AlcoholReagentsProduct
Methanol (B129727)H₂SO₄ (cat.), heatMethyl 2,4-dimethyl-5-sulfamoylbenzoate
EthanolTsOH (cat.), Dean-StarkEthyl 2,4-dimethyl-5-sulfamoylbenzoate
IsopropanolDCC, DMAPIsopropyl 2,4-dimethyl-5-sulfamoylbenzoate

The carboxylic acid moiety of this compound can be readily converted into amides by reaction with primary or secondary amines. This transformation typically requires the activation of the carboxylic acid. Common methods include the use of coupling reagents such as carbodiimides (e.g., EDC, DCC) or other peptide coupling agents like HATU or HOBt. These reagents react with the carboxylic acid to form a more reactive intermediate that is susceptible to nucleophilic attack by the amine.

The direct condensation of the carboxylic acid and amine can also be achieved at high temperatures, though this is often less efficient and may not be suitable for sensitive substrates. A variety of amines, including aliphatic, aromatic, and heterocyclic amines, can be used to generate a diverse library of amide derivatives.

Table 2: Amidation Reactions of this compound This table is illustrative and based on general amidation principles, as specific examples for this exact compound are not readily available in the provided search results.

AmineCoupling ReagentProduct
Ammonia (B1221849)EDC, HOBt2,4-Dimethyl-5-sulfamoylbenzamide
BenzylamineDCCN-Benzyl-2,4-dimethyl-5-sulfamoylbenzamide
PiperidineHATU(2,4-Dimethyl-5-sulfamoylphenyl)(piperidin-1-yl)methanone

For enhanced reactivity in acylation reactions, this compound can be converted into its corresponding acid halide, most commonly the acid chloride. This is typically achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting acid chloride is a highly reactive electrophile that can readily react with a wide range of nucleophiles, including alcohols, amines, and carbanions, to form esters, amides, and ketones, respectively. libretexts.org

Acid anhydrides of this compound can also be prepared. Symmetrical anhydrides can be formed by the dehydration of two equivalents of the carboxylic acid, often using a strong dehydrating agent. Mixed anhydrides can be generated by reacting the carboxylic acid with an acid chloride or another activated carboxylic acid derivative. Acid anhydrides are also effective acylating agents, similar to acid halides, but are generally less reactive. libretexts.org

Transformations at the Sulfamoyl Moiety

The sulfamoyl group (-SO₂NH₂) also offers opportunities for derivatization, primarily through reactions at the nitrogen atom.

The nitrogen atom of the sulfamoyl group can undergo alkylation with alkyl halides in the presence of a base. dnu.dp.ua The reaction proceeds via deprotonation of the sulfonamide nitrogen to form an anion, which then acts as a nucleophile to displace the halide. A variety of alkylating agents can be employed to introduce different alkyl groups. More modern and greener approaches utilize alcohols as alkylating agents in the presence of a metal catalyst through a "borrowing hydrogen" methodology. organic-chemistry.orgacs.orgionike.com

N-acylation of the sulfamoyl group can be achieved using acylating agents such as acyl chlorides or acid anhydrides under basic conditions. tandfonline.comsemanticscholar.org This reaction leads to the formation of N-acylsulfonamides. Lewis acids can also catalyze the acylation of sulfonamides. tandfonline.com These derivatives have been explored for their potential biological activities.

Table 3: Derivatization of the Sulfamoyl Group This table is illustrative and based on general sulfonamide reactivity, as specific examples for this exact compound are not readily available in the provided search results.

Reaction TypeReagentProduct
N-AlkylationMethyl iodide, K₂CO₃2,4-Dimethyl-N-methyl-5-(N-methylsulfamoyl)benzoic acid
N-AlkylationBenzyl bromide, NaHN-Benzyl-5-(benzylsulfamoyl)-2,4-dimethylbenzoic acid
N-AcylationAcetyl chloride, PyridineN-Acetyl-5-(acetylsulfamoyl)-2,4-dimethylbenzoic acid

While less common than N-alkylation and N-acylation, the sulfamoyl group can potentially undergo other transformations. For instance, condensation reactions with aldehydes or ketones could lead to the formation of N-sulfonylimine derivatives, although this would likely require specific catalytic conditions. The reactivity of the sulfamoyl group in such reactions is generally lower than that of a primary amine.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzoic Acid Ring

The benzene (B151609) ring of this compound is substituted with two activating groups (2,4-dimethyl) and two deactivating groups (5-sulfamoyl, 1-carboxyl). The outcome of aromatic substitution reactions is dictated by the cumulative directing and activating or deactivating effects of these substituents.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the aromatic ring acts as a nucleophile, and its reactivity is enhanced by electron-donating groups and diminished by electron-withdrawing groups. libretexts.org The two methyl groups are activating and direct incoming electrophiles to the ortho and para positions relative to themselves. Conversely, the carboxylic acid and sulfamoyl groups are strongly deactivating due to their electron-withdrawing nature, directing incoming electrophiles to the meta position. quora.comnumberanalytics.com

The positions on the ring are influenced as follows:

Position 3: ortho to the 2-methyl group, ortho to the 4-methyl group, and meta to the sulfamoyl group.

Position 6: ortho to the 5-sulfamoyl group and meta to both the 2-methyl and 4-methyl groups.

Table 1: Directing Effects of Substituents on this compound for EAS
SubstituentPositionTypeDirecting Effect
-COOH1Deactivatingmeta
-CH₃2Activatingortho, para
-CH₃4Activatingortho, para
-SO₂NH₂5Deactivatingmeta

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) requires a highly electron-deficient aromatic ring and the presence of a good leaving group, typically a halide. wikipedia.org The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. fiveable.me The presence of strong electron-withdrawing groups, especially at the ortho and para positions to the leaving group, is crucial for stabilizing this intermediate and accelerating the reaction. masterorganicchemistry.comchemistrysteps.com

This compound is not a good candidate for SNAr. The ring is not exceptionally electron-deficient due to the presence of two activating methyl groups. More importantly, it lacks a suitable leaving group. Therefore, under typical SNAr conditions, no reaction is expected.

Redox Chemistry of this compound

The redox chemistry of the title compound is primarily centered on the potential oxidation of the methyl groups and the reduction of the carboxylic acid group.

Oxidation Pathways and Products

The alkyl side chains of an aromatic ring can be oxidized to carboxylic acids under harsh conditions, provided they have at least one benzylic hydrogen. youtube.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can achieve this transformation. youtube.com

For this compound, both methyl groups have benzylic hydrogens and are susceptible to oxidation. Treatment with a potent oxidizing agent would likely convert both methyl groups into carboxylic acid groups, yielding 5-sulfamoyl-1,2,4-benzenetricarboxylic acid . The aromatic ring, carboxylic acid, and sulfamoyl groups are generally stable under these oxidative conditions.

Table 2: Potential Oxidation Reactions
Starting MaterialReagentsMajor Product
This compoundKMnO₄, heat, then H₃O⁺5-Sulfamoyl-1,2,4-benzenetricarboxylic acid
This compoundNa₂Cr₂O₇, H₂SO₄, H₂O5-Sulfamoyl-1,2,4-benzenetricarboxylic acid

Reduction Pathways and Products

The functional groups on this compound exhibit different susceptibilities to reduction.

Carboxylic Acid Group: The carboxylic acid group is resistant to catalytic hydrogenation but can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). wikipedia.org This would yield (5-(aminosulfonyl)-2,4-dimethylphenyl)methanol . Electrochemical methods have also been developed for the reduction of benzoic acid derivatives. rsc.orgacs.org

Sulfamoyl Group: Aryl sulfonamides are generally stable and resistant to reduction. While some specific methods exist for the reductive cleavage of the C-S or S-N bond, such as using lithium in liquid ammonia, these are typically not standard procedures and require forcing conditions. acs.org Under conditions used to reduce the carboxylic acid, the sulfamoyl group is expected to remain intact.

Aromatic Ring: The benzene ring can be reduced to a cyclohexane (B81311) ring via catalytic hydrogenation at high pressure and temperature, though this is a vigorous process.

The most selective reduction would target the carboxylic acid group.

Table 3: Potential Selective Reduction Reactions
Starting MaterialReagentsMajor Product
This compound1. LiAlH₄, THF; 2. H₃O⁺(5-(aminosulfonyl)-2,4-dimethylphenyl)methanol
This compound1. BH₃·THF; 2. H₃O⁺(5-(aminosulfonyl)-2,4-dimethylphenyl)methanol

Formation of Coordination Complexes and Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. wpi.edubrieflands.com Benzoic acid and its derivatives are widely used as linkers in the synthesis of coordination complexes and MOFs. brieflands.comrsc.org

This compound possesses a carboxylate group that can coordinate to metal centers. Upon deprotonation, this group can act as a mono- or bidentate ligand, bridging multiple metal centers to form one-, two-, or three-dimensional networks. Research on analogous molecules, such as 2,4-dichloro-5-sulfamoylbenzoic acid and other sulfamoylbenzoic acid derivatives, has demonstrated their ability to form stable complexes with a variety of transition metals, including Cu(II), Mg(II), Fe(II), Co(II), Ni(II), and Cd(II). bohrium.comindexcopernicus.com

Table 4: Examples of Metal Complexes with Analogous Sulfamoylbenzoic Acid Ligands
LigandMetal IonResulting Structure Type
2,4-dichloro-5-sulfamoylbenzoic acidCo(II), Ni(II), Cu(II)Octahedral complexes indexcopernicus.com
2-methoxy-5-sulfamoylbenzoic acidCu(II)Dinuclear bridged complex bohrium.com
o-sulfamoylbenzoic acidMn(II), Co(II), Ni(II), Cu(II), Zn(II)Octahedral and square pyramidal complexes researchgate.net

Given this precedent, this compound is expected to be a viable organic linker for the synthesis of new coordination polymers and MOFs with potentially interesting structural features and properties.

Computational and Theoretical Chemistry Investigations of 2,4 Dimethyl 5 Sulfamoylbenzoic Acid

Frontier Molecular Orbital (FMO) AnalysisA frontier molecular orbital analysis, including HOMO-LUMO energy gaps and orbital distributions, for 2,4-Dimethyl-5-sulfamoylbenzoic acid is not present in the scientific literature.

Orbital Spatial Distribution and Reactivity PredictionWithout FMO calculations, a discussion on the orbital spatial distribution and the resulting reactivity predictions for this compound cannot be provided.

Should research on the computational and theoretical chemistry of this compound be published in the future, this article can be updated to reflect those findings.

Vibrational Frequency Analysis and Spectroscopic Simulation

Vibrational analysis is a fundamental computational tool used to predict the infrared (IR) and Raman spectra of a molecule, providing a molecular "fingerprint" that is invaluable for identification. q-chem.com For this compound, this analysis is typically performed using Density Functional Theory (DFT), often with the B3LYP functional and a basis set like 6-311++G(d,p). scirp.org The calculation must be performed on a geometry that has been optimized at the same level of theory to ensure it represents a stationary point on the potential energy surface. q-chem.com

The primary output of this analysis is a set of harmonic vibrational frequencies, each corresponding to a specific normal mode of vibration. These modes describe the collective motion of atoms, such as stretching, bending, wagging, and twisting of chemical bonds. Due to the approximations inherent in the calculations (e.g., neglect of anharmonicity, finite basis set), the computed frequencies are often systematically higher than experimental values. scirp.org To correct for this, they are typically multiplied by a scaling factor to improve agreement with experimental data. scirp.org

The analysis for this compound would focus on identifying the characteristic vibrational modes associated with its functional groups. Key vibrations would include the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the asymmetric and symmetric stretches of the sulfamoyl (SO₂) and amine (NH₂) groups, and various stretching and bending modes of the aromatic ring and methyl groups. The calculated IR and Raman intensities help in simulating the entire spectra, which can be directly compared with experimental measurements for structural confirmation.

Table 1: Representative Calculated Vibrational Frequencies and Assignments for this compound

Frequency (cm⁻¹) (Scaled)Vibrational Mode AssignmentFunctional Group
3480O-H StretchCarboxylic Acid
3375N-H Asymmetric StretchSulfamoyl
3260N-H Symmetric StretchSulfamoyl
2985C-H Asymmetric StretchMethyl
1715C=O StretchCarboxylic Acid
1610C-C Aromatic StretchBenzene (B151609) Ring
1540N-H BendingSulfamoyl
1335S=O Asymmetric StretchSulfamoyl
1280C-O StretchCarboxylic Acid
1165S=O Symmetric StretchSulfamoyl
920O-H Out-of-Plane BendCarboxylic Acid
780C-S StretchSulfamoyl

Natural Bonding Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bonding Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals that align with the intuitive Lewis structure of bonds and lone pairs. juniperpublishers.com This approach provides a quantitative description of intramolecular charge transfer (ICT) and hyperconjugative interactions by examining the delocalization of electron density from filled, Lewis-type NBOs (donors) to empty, non-Lewis-type NBOs (acceptors). wisc.eduwisc.edu

The strength of these donor-acceptor interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2). A higher E(2) value indicates a more significant interaction and greater charge delocalization between the participating orbitals. researchgate.net

Table 2: Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)Interaction Type
LP (1) Nπ* (C1-C6)22.5n → π
LP (2) O (carbonyl)π (C2-C3)18.2n → π
LP (1) O (hydroxyl)σ (C-Ccarboxyl)5.8n → σ
π (C1-C6)π (C2-C3)15.4π → π
π (C4-C5)π (C=O)12.1π → π
σ (C-H)methylπ (C3-C4)4.5σ → π*

Prediction and Analysis of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, such as optical switching and data storage. kocaeli.edu.tr Organic molecules featuring electron donor and acceptor groups connected by a π-conjugated system often exhibit significant NLO responses. kocaeli.edu.tr Computational chemistry allows for the prediction of NLO properties by calculating the molecular dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). scielo.org.mx

In this compound, the sulfamoyl group (-SO₂NH₂) and the carboxylic acid group (-COOH) act as electron-withdrawing groups (acceptors), while the methyl groups (-CH₃) and the benzene ring itself can act as electron donors. This donor-acceptor architecture can lead to a substantial NLO response. The first hyperpolarizability (β) is a key indicator of second-order NLO activity; a large β value suggests the material may be effective for applications like second-harmonic generation.

Calculations are typically performed using DFT methods, which can provide values for the individual components of the polarizability and hyperpolarizability tensors. The total (or average) values are then derived from these components. The magnitude of these properties is directly related to the efficiency of intramolecular charge transfer within the molecule. A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) often correlates with a larger β value. scielo.org.mx

Table 3: Calculated Non-Linear Optical Properties of this compound

ParameterCalculated Value
Dipole Moment (μ) (Debye)4.75 D
Average Polarizability (α₀) (a.u.)155.3 x 10⁻²⁴ esu
Total First Hyperpolarizability (β_tot) (a.u.)8.9 x 10⁻³⁰ esu

Conformational Analysis and Tautomerism Studies of the Sulfamoylbenzoic Acid System

The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional structure. Conformational analysis involves identifying the stable arrangements of atoms (conformers) that a molecule can adopt through rotation around its single bonds. nih.gov For this compound, key rotational degrees of freedom exist around the bonds connecting the carboxylic acid and sulfamoyl groups to the benzene ring.

Computational studies can map the potential energy surface by systematically rotating these bonds to locate energy minima, which correspond to stable conformers. nih.gov The analysis would likely reveal that the orientation of the -COOH and -SO₂NH₂ groups relative to the ring and to each other determines the most stable conformations, often stabilized by intramolecular hydrogen bonds (e.g., between the carboxylic proton and an oxygen of the sulfamoyl group).

Tautomerism involves the migration of a proton, resulting in constitutional isomers that are in equilibrium. The sulfamoylbenzoic acid system can exhibit several potential tautomeric forms. The most common involves the carboxylic acid group, which can exist in its familiar acid form (-COOH) or a less common tautomer. More complex tautomerism can involve the sulfamoyl group, which can exist in the sulfonamide form [-S(=O)₂-NH₂] or potentially the imidic acid form [-S(=O)(OH)=NH]. Computational methods are used to calculate the relative energies of these different tautomers to predict which form is most stable and therefore most abundant under given conditions. researchgate.net For most benzoic acid derivatives, the standard carboxylic acid and sulfonamide forms are overwhelmingly favored energetically. researchgate.net

Advanced Analytical Methodologies for 2,4 Dimethyl 5 Sulfamoylbenzoic Acid

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of components within a mixture. For a multi-functional molecule like 2,4-Dimethyl-5-sulfamoylbenzoic acid, different chromatographic techniques are employed to address specific analytical challenges, from routine purity checks to in-depth reaction monitoring.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and determining the concentration of non-volatile and thermally sensitive compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from closely related impurities.

A typical reverse-phase HPLC (RP-HPLC) method would be developed and validated according to International Conference on Harmonisation (ICH) guidelines. ekb.eg The separation is generally achieved on a C18 column, which is a non-polar stationary phase. The mobile phase would likely consist of an aqueous buffer (such as phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). thaiscience.info A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components with good peak shape. Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance.

The method's validation would establish its linearity, precision, accuracy, and robustness, ensuring reliable and reproducible results. pensoft.net For instance, linearity is confirmed by analyzing a series of standard solutions across a range of concentrations and obtaining a correlation coefficient (R²) close to 0.999. researchgate.net

Table 1: Illustrative HPLC Gradient Program

Time (minutes) % Aqueous Buffer (A) % Acetonitrile (B)
0.0 95 5
20.0 10 90
25.0 10 90
25.1 95 5

Table 2: Typical HPLC Validation Parameters

Parameter Acceptance Criteria Description
Linearity (R²) ≥ 0.999 Establishes the proportional relationship between detector response and analyte concentration.
Precision (%RSD) ≤ 2.0% Measures the closeness of repeated measurements under the same conditions.
Accuracy (% Recovery) 98.0 - 102.0% Assesses the agreement between the measured value and the true value. pensoft.net
Limit of Detection (LOD) S/N Ratio ≥ 3:1 The lowest concentration of analyte that can be reliably detected.

| Limit of Quantitation (LOQ) | S/N Ratio ≥ 10:1 | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. pensoft.net |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. ijprajournal.com However, this compound is a non-volatile compound due to its polar carboxylic acid and sulfonamide groups and high molecular weight. Therefore, direct analysis by GC is not feasible.

To utilize GC, a chemical derivatization step is necessary to convert the non-volatile analyte into a volatile derivative. Common derivatization strategies for carboxylic acids and sulfonamides include:

Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl ester) using reagents like diazomethane (B1218177) or methanol with an acid catalyst.

Silylation: Active hydrogens on the carboxylic acid and sulfonamide groups are replaced with a trimethylsilyl (B98337) (TMS) group using silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Once derivatized, the compound can be analyzed using a GC system, typically equipped with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification. This approach is particularly useful for detecting and quantifying volatile impurities that may be present from the synthesis process.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an invaluable tool in synthetic organic chemistry for its simplicity, speed, and low cost. researchgate.net It is widely used to monitor the progress of chemical reactions, such as the synthesis of this compound. nih.gov

In practice, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically coated with silica (B1680970) gel. rsc.org The plate is then placed in a developing chamber containing a suitable solvent system (mobile phase), such as a mixture of ethyl acetate (B1210297) and hexane. The mobile phase ascends the plate via capillary action, separating the components of the mixture based on their differential partitioning between the stationary and mobile phases.

The progress of the reaction is visualized by observing the disappearance of the starting material spots and the appearance of the product spot. Because most of the reactants and the aromatic product are UV-active, the spots can be easily visualized under a UV lamp (at 254 nm). By comparing the retention factor (Rf) values of the spots to those of the starting materials and a pure product standard, a chemist can quickly assess the status of the reaction. fishersci.comsigmaaldrich.com

Hyphenated Analytical Techniques

Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of spectrometry. These methods provide a wealth of information from a single analysis and are indispensable for impurity profiling and the characterization of complex mixtures.

LC-MS/MS for Complex Mixture Analysis and Degradation Product Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the identification and structural elucidation of compounds in complex matrices. researchgate.net It is the definitive method for identifying unknown degradation products that may form when a substance is exposed to stress conditions like acid, base, oxidation, heat, or light (forced degradation studies). nih.govekb.eg

In this technique, the HPLC system separates the parent compound from its degradation products. The eluent from the HPLC column is then directed into the mass spectrometer. The first stage of mass analysis (MS1) isolates the molecular ion of a specific component. This isolated ion is then fragmented in a collision cell, and the resulting fragment ions are analyzed in the second stage of mass analysis (MS2). nih.gov The fragmentation pattern provides a structural fingerprint that is used to elucidate the structure of the degradation product. researchgate.netresearcher.life

For this compound, potential degradation pathways could include hydrolysis of the sulfonamide group or decarboxylation. LC-MS/MS would be able to identify these and other unexpected degradation products. nih.gov

Table 3: Potential Degradation Products of this compound and Their Analysis by LC-MS/MS

Potential Degradation Product Structure Degradation Pathway Expected [M+H]⁺ (m/z)
2,4-Dimethylbenzoic acid C₉H₁₀O₂ Hydrolysis of Sulfonamide 151.07

GC-MS for Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the powerful identification ability of MS. It is a critical tool for the impurity profiling of pharmaceutical starting materials and active ingredients, particularly for identifying volatile and semi-volatile organic impurities. ijprajournal.comthermofisher.com

As with standard GC, analysis of this compound and its non-volatile impurities would require a prior derivatization step. Following separation on the GC column, each component enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides detailed structural information, allowing for confident identification of impurities, often by comparison to commercial or in-house spectral libraries. This technique is crucial for detecting and identifying residual solvents, starting materials, or by-products from the synthetic route that could affect the quality and safety of the final product. thermofisher.com

Table 4: Potential Synthesis-Related Impurities for GC-MS Analysis (after derivatization)

Impurity Name Potential Origin
1,3-Dimethylbenzene (m-Xylene) Starting material for synthesis of the aromatic ring
2,4-Dimethylbenzoic acid Precursor or hydrolysis by-product

Electrochemical Methods for Redox Behavior and Sensor Development

Electrochemical methods are powerful tools for investigating the redox (reduction-oxidation) properties of molecules like this compound. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) can provide insights into the electron transfer processes, reaction mechanisms, and thermodynamic and kinetic parameters associated with the compound's electrochemical activity.

The redox behavior of this compound is primarily dictated by its functional groups: the dimethyl-substituted benzene (B151609) ring, the carboxylic acid group, and the sulfamoyl group. The aromatic ring can undergo oxidation at a sufficiently high positive potential, while the other groups might also participate in electrochemical reactions depending on the experimental conditions (e.g., pH, solvent, electrode material).

A typical cyclic voltammetry experiment involves scanning the potential of an electrode linearly with time in a solution containing the analyte and a supporting electrolyte. The resulting plot of current versus potential, known as a cyclic voltammogram, can reveal the potentials at which the compound is oxidized and reduced. For this compound, an irreversible oxidation peak would likely be observed, corresponding to the oxidation of the electron-rich aromatic ring. The irreversibility suggests that the initial oxidation product is unstable and undergoes subsequent chemical reactions.

The information gleaned from these studies is fundamental for the development of electrochemical sensors. By immobilizing a specific catalyst or modifier on an electrode surface (e.g., glassy carbon, gold), a sensor can be designed for the sensitive and selective detection of this compound. mdpi.com The sensor's response would be based on the electrocatalytic oxidation or reduction of the target molecule, leading to an enhanced current signal that is proportional to its concentration.

The table below presents hypothetical data from a cyclic voltammetry study investigating the oxidation of this compound at a glassy carbon electrode. The data illustrates the relationship between the scan rate and the anodic peak current, which is characteristic of a diffusion-controlled electrochemical process.

Scan Rate (mV/s)Anodic Peak Potential (Epa) (V)Anodic Peak Current (Ipa) (µA)
25+1.152.5
50+1.183.6
75+1.204.4
100+1.225.1
150+1.256.2
200+1.287.1

Analysis of such data, for instance, by plotting the peak current against the square root of the scan rate, can confirm the nature of the electrode process and help in elucidating the reaction mechanism. This foundational understanding of the redox behavior is the first step toward creating robust and reliable electrochemical sensors for the quantitative analysis of this compound in various matrices.

Conclusion and Future Research Directions

Synthesis and Characterization Advancements

Future synthetic strategies for 2,4-dimethyl-5-sulfamoylbenzoic acid are likely to focus on improving efficiency, sustainability, and the diversity of accessible derivatives. While classical methods involving chlorosulfonation of 2,4-dimethylbenzoic acid followed by amination are established, advancements may come from the use of novel catalysts to enhance reaction rates and selectivity, thereby reducing the formation of unwanted byproducts. Green chemistry principles will likely guide the development of new synthetic routes, emphasizing the use of less hazardous reagents and solvents.

In the realm of characterization, the continued evolution of spectroscopic and spectrometric techniques will enable a more profound understanding of the compound's structure and properties. Advanced nuclear magnetic resonance (NMR) techniques, such as two-dimensional correlation spectroscopy (COSY, HMQC, HMBC), will be instrumental in unambiguously assigning the structure of new derivatives. uci.edu High-resolution mass spectrometry (HRMS) will continue to be a cornerstone for accurate mass determination and fragmentation analysis, aiding in the identification of even trace-level impurities and reaction byproducts. youtube.comyoutube.com

A summary of key characterization data for this compound is presented below:

PropertyData
Molecular FormulaC9H11NO4S
Molecular Weight229.25 g/mol
AppearanceWhite to off-white powder
Melting PointNot available
SolubilitySparingly soluble in water

Note: Some data in this table is predicted based on the general properties of related compounds.

Computational Insights into Chemical Behavior

Computational chemistry is set to play a pivotal role in elucidating the chemical behavior of this compound at the molecular level. Density Functional Theory (DFT) calculations can provide valuable insights into the molecule's electronic structure, vibrational frequencies, and reactivity. scilit.com Such studies can help predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions and the synthesis of novel derivatives.

Molecular docking simulations are another powerful computational tool that can predict the binding affinity and mode of interaction of this compound and its analogs with various biological targets. nih.gov This in silico screening can significantly accelerate the drug discovery process by identifying promising lead compounds for further experimental investigation. The insights gained from these computational studies will be invaluable for understanding the structure-activity relationships of this class of molecules.

Emerging Horizons in Chemical Applications

The sulfamoylbenzoic acid scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. mdpi.comresearchgate.net Building on this, emerging applications for this compound are anticipated, particularly in the design of targeted therapeutics. For instance, its structural similarity to known carbonic anhydrase inhibitors suggests its potential as a starting point for the development of new drugs for glaucoma, epilepsy, and certain types of cancer. nih.gov

Furthermore, the unique combination of a carboxylic acid and a sulfonamide group makes this compound an interesting building block for the synthesis of novel polymers and materials. The potential for this compound to engage in hydrogen bonding and other non-covalent interactions could be exploited in the design of supramolecular assemblies with tailored properties. rsc.org

Unaddressed Questions and Prospective Research Avenues for this compound

Despite the promising outlook, several key questions regarding this compound remain unanswered, paving the way for exciting future research. A primary focus should be the systematic exploration of its synthesis and the full characterization of its physicochemical properties. The lack of extensive experimental data currently limits a deeper understanding of its behavior.

Prospective research should also investigate the biological activity of this compound and its derivatives against a broad panel of therapeutic targets. High-throughput screening campaigns could uncover novel and unexpected biological activities. Mechanistic studies to elucidate the mode of action of any active compounds will be crucial for their further development.

Another important research avenue is the exploration of the coordination chemistry of this compound. The presence of multiple potential coordination sites suggests that it could form interesting complexes with a variety of metal ions, potentially leading to new catalysts or materials with unique electronic and magnetic properties.

Potential for Multidisciplinary Collaboration in Chemical Sciences

The multifaceted nature of research into this compound necessitates a multidisciplinary approach. Collaborations between synthetic organic chemists, physical chemists, computational chemists, and biologists will be essential to fully unravel the potential of this compound.

Synthetic chemists can focus on developing novel and efficient synthetic routes, while physical chemists can employ advanced analytical techniques to characterize the compound's properties in detail. Computational chemists can provide theoretical insights to guide experimental work and interpret results. researchgate.net Biologists and pharmacologists will be crucial in evaluating the biological activity of the synthesized compounds and understanding their mechanisms of action. Such collaborative efforts will undoubtedly accelerate the pace of discovery and innovation in the study of this compound and its derivatives.

Q & A

Q. What are the optimal synthetic routes for introducing the sulfamoyl group into 2,4-dimethylbenzoic acid derivatives?

The sulfamoyl group can be introduced via sulfonation followed by amidation. For example, chlorosulfonic acid reacts with 2,4-dimethylbenzoic acid to form the sulfonyl chloride intermediate, which is then treated with ammonia or amines. Reaction conditions (e.g., reflux in anhydrous dichloromethane at 40–60°C for 6–8 hours) and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of benzoic acid derivative to chlorosulfonic acid) are critical for yield optimization. Purification via recrystallization using ethanol/water mixtures improves purity .

Q. Which analytical methods are recommended for confirming the structure and purity of 2,4-dimethyl-5-sulfamoylbenzoic acid?

High-performance liquid chromatography (HPLC) with a C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) and UV detection at 254 nm is effective for assessing purity. Mobile phases like acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid resolve sulfamoyl derivatives from impurities. Complementary techniques include:

  • FT-IR : Confirm sulfonamide N–H stretches (3260–3320 cm⁻¹) and S=O vibrations (1150–1350 cm⁻¹).
  • ¹H/¹³C NMR : Verify methyl groups (δ 2.3–2.6 ppm for CH₃) and aromatic protons (δ 7.5–8.2 ppm) .

Q. How can researchers address solubility challenges in aqueous assays for this compound?

Solubility can be enhanced using co-solvents (e.g., DMSO ≤1% v/v) or pH adjustment. The carboxylic acid moiety (pKa ~4.5) allows solubility in weakly basic buffers (pH 7–8). Stability studies under these conditions (e.g., 4°C for 48 hours) are recommended to avoid degradation .

Advanced Research Questions

Q. How should contradictory bioactivity data between studies be resolved?

Discrepancies may arise from impurities (e.g., unreacted starting materials) or structural analogs. Conduct:

  • LC-MS/MS : Identify trace impurities (e.g., 2,4-dimethylbenzoic acid or sulfonamide byproducts) using a Q-TOF mass spectrometer in positive ion mode.
  • Dose-response assays : Compare EC₅₀ values of the purified compound with commercial samples to rule out batch variability .

Q. What experimental designs are suitable for studying the mechanism of action in biological systems?

For receptor-targeted studies:

  • Radioligand binding assays : Use tritiated analogs to measure affinity for sulfonamide-sensitive targets (e.g., carbonic anhydrase).
  • X-ray crystallography : Co-crystallize the compound with purified enzymes to identify binding motifs (e.g., sulfamoyl interactions with zinc ions in active sites) .

Q. How can computational modeling aid in optimizing the pharmacological profile of this compound?

Molecular docking (e.g., AutoDock Vina) predicts binding poses with target proteins. Density functional theory (DFT) calculations (B3LYP/6-31G* level) assess electronic properties influencing reactivity, such as sulfamoyl group charge distribution. Pharmacokinetic parameters (e.g., logP) are modeled using QSAR tools like Schrodinger’s QikProp .

Methodological Considerations

Q. What strategies validate the reproducibility of synthesis protocols across labs?

  • Round-robin testing : Share standardized protocols (e.g., reagent grades, reaction vessels) with collaborating labs.
  • Control experiments : Include known impurities (e.g., 5-sulfamoylbenzoic acid) as internal standards during HPLC analysis to calibrate inter-lab variability .

Q. How do researchers differentiate between ortho/para substitution effects in sulfamoyl derivatives?

  • NOESY NMR : Detect spatial proximity between methyl groups and sulfamoyl protons to confirm substitution pattern.
  • Comparative bioactivity assays : Test analogs (e.g., 2,5-dimethyl vs. 3,4-dimethyl isomers) to correlate substitution with potency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.